molecular formula C13H16N2O3 B098139 1-Cbz-[1,4]diazepan-5-one CAS No. 18158-16-2

1-Cbz-[1,4]diazepan-5-one

Cat. No. B098139
CAS RN: 18158-16-2
M. Wt: 248.28 g/mol
InChI Key: FWIFVWFHEUKZII-UHFFFAOYSA-N
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Description

The compound 1-Cbz-[1,4]diazepan-5-one is a derivative of the benzodiazepine family, which is a class of compounds with a fused benzene and diazepine ring structure. Benzodiazepines are known for their central nervous system activity, including anxiolytic, anticonvulsant, and hypnotic properties .

Synthesis Analysis

Several papers discuss the synthesis of benzodiazepine derivatives. A novel one-pot synthesis of 2,4-disubstituted-3H-benzo[b][1,4]diazepines has been reported, which involves the formation of ynones followed by Michael addition and cyclocondensation using water as a solvent . Another approach for the synthesis of 1,4-diazepanes and benzo[b][1,4]diazepines involves a domino process with the in situ generation of an aza-Nazarov reagent . Additionally, multicomponent synthesis routes have been designed to accelerate access to diverse benzodiazepine scaffolds .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives has been confirmed by various techniques. For instance, the structure of a synthesized benzodiazepine was confirmed by X-ray crystallographic analysis . The stereochemistry and crystal structure of N-benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues have been characterized, revealing preferences for chair and twist-boat conformations .

Chemical Reactions Analysis

The chemical reactivity of benzodiazepines includes ring contractions and oxidations. N1-Methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones undergo ring contraction to quinolone-2,4-diones with high enantioselectivity . The oxidation of diazepam by 1-chlorobenzotriazole has been studied, showing a first-order dependence on the oxidant and fractional order on the substrate and acid .

Physical and Chemical Properties Analysis

Benzodiazepines possess a semirigid and compact diazepine ring, with several substituents that contribute to their physicochemical properties. These properties include low numbers of rotatable bonds, hydrogen bond donors and acceptors, and intermediate lipophilicity, which are beneficial for drug design . The synthesis of novel scaffolds that incorporate a fusion of a substituted pyranose ring with the seven-membered rings of benzodiazepines has been described, which may affect the physical and chemical properties of these compounds .

Scientific Research Applications

Benzodiazepine Receptors and Neurochemical Studies

Benzodiazepines, including 1-Cbz-[1,4]diazepan-5-one derivatives, play a crucial role in modulating the GABAergic system, which is fundamental in regulating neurotransmission related to anxiety, sedation, seizure protection, and muscle relaxation. Studies on diazepam-sensitive and -resistant mice have provided insights into the genetic and neurochemical foundations underlying the variability in response to benzodiazepines. These investigations help in understanding the mechanisms through which benzodiazepines exert their effects and pave the way for developing more targeted therapies for anxiety and seizure disorders (Gallaher, E. J., Gionet, S. E., & Feller, D., 1991).

Synthesis and Biological Significance

The synthesis and biological evaluation of 1,4-diazepines, which include 1-Cbz-[1,4]diazepan-5-one derivatives, have been actively pursued due to their wide range of biological activities. Such compounds are associated with antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This makes them highly significant for pharmaceutical development, offering a versatile scaffold for designing new drugs with improved efficacy and reduced side effects (Rashid, M. et al., 2019).

Pharmacodynamic Properties and Clinical Efficacy

The pharmacodynamic properties of alprazolam, a closely related triazolobenzodiazepine, highlight the therapeutic potential of diazepine derivatives. Such studies contribute to understanding the clinical efficacy of these compounds in treating anxiety and depression, indicating the broader applicability of diazepine derivatives in managing neuropsychiatric disorders. The findings support the continued investigation and development of 1-Cbz-[1,4]diazepan-5-one derivatives for clinical use (Dawson, G., Jue, S., & Brogden, R. N., 1984).

Environmental Impact and Water Treatment

The environmental occurrence, fate, and transformation of benzodiazepines, including diazepine derivatives, have been studied to assess their impact on water treatment processes. Research in this area is crucial for understanding how these compounds, frequently detected in water sources due to their widespread use, behave in environmental settings and water treatment facilities. Identifying the transformation products formed during water treatment processes helps in evaluating the risks associated with the presence of benzodiazepines in the environment and developing strategies to mitigate their impact (Kosjek, T. et al., 2012).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), seeking medical advice/attention if experiencing respiratory symptoms (P342+P311), and rinsing cautiously with water for several minutes if in eyes (P305+P351+P338) .

properties

IUPAC Name

benzyl 5-oxo-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-12-6-8-15(9-7-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIFVWFHEUKZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375076
Record name 1-cbz-[1,4]diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cbz-[1,4]diazepan-5-one

CAS RN

18158-16-2
Record name 1-cbz-[1,4]diazepan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18158-16-2
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